molecular formula C13H15F3N2O3 B13484390 N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid

Cat. No.: B13484390
M. Wt: 304.26 g/mol
InChI Key: JFAQCQFBWGSAQZ-UHFFFAOYSA-N
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Description

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is a compound that combines the structural features of azetidine and phenylacetamide with trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing ring, which is known for its reactivity and potential in medicinal chemistry. The phenylacetamide moiety adds further complexity and potential biological activity to the compound. Trifluoroacetic acid is often used as a counterion to enhance the solubility and stability of the compound.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

N-[3-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-3-9(5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7)

InChI Key

JFAQCQFBWGSAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of azetidinones.

    Attachment of Phenylacetamide: The phenylacetamide group is introduced through acylation reactions, where an acyl chloride or anhydride reacts with the azetidine derivative.

    Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The azetidine ring and phenylacetamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenylacetamide group may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid: Similar structure but with the azetidine ring attached at a different position on the phenyl ring.

    N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride: Contains a methanesulfonamide group instead of acetamide and a hydrochloride counterion.

Uniqueness

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of azetidine, phenylacetamide, and trifluoroacetic acid provides a versatile scaffold for further chemical modifications and applications in various fields.

Biological Activity

N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : N-[3-(azetidin-3-yl)phenyl]acetamide
  • Molecular Formula : C₈H₁₁F₃N₂O₂
  • CAS Number : 2624132-44-9
  • Molecular Weight : 224.18 g/mol

The trifluoroacetic acid moiety contributes to the compound's unique properties, influencing its interaction with biological targets.

1. Anticancer Activity

Research has indicated that azetidinone derivatives often exhibit anticancer properties. For instance, compounds similar to N-[3-(azetidin-3-yl)phenyl]acetamide have shown efficacy against various cancer cell lines:

Compound TypeTarget Cancer Cell LinesIC50 (µM)Reference
N-substituted azetidinonesMCF-7 (breast cancer)10
Azetidinone derivativesHT-29 (colon cancer)25

These studies highlight the potential of azetidinone derivatives as effective agents in cancer therapy.

2. Antiviral Activity

Azetidinone compounds have also been evaluated for antiviral activity. For example, a related azetidinone demonstrated moderate inhibitory effects against human coronavirus with an EC50 of 45 µM, indicating potential for further development in antiviral therapies:

CompoundVirus TypeEC50 (µM)Reference
Azetidinone derivativeHuman coronavirus (229E)45
Azetidinone derivativeInfluenza A (H1N1)8.3

3. Neuroprotective Activity

Recent studies have explored the neuroprotective effects of azetidinone derivatives in models related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. One compound showed significant protective effects against oxidative stress and apoptosis:

CompoundModelEffect ObservedReference
Azetidinone derivativeSalsolinol-induced neurodegenerationReduced oxidative stress and caspase activity
Azetidinone derivativeGlutamate-induced damageNeuroprotection through oxidative stress reduction

The biological activity of N-[3-(azetidin-3-yl)phenyl]acetamide is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. The trifluoroacetate group may enhance solubility and bioavailability, facilitating its interaction with target proteins.

Key Pathways Influenced

  • PI3K/AKT Pathway : Inhibitors targeting this pathway have shown promise in cancer treatment.
  • Cholinergic System : The inhibition of acetylcholinesterase by similar compounds indicates potential benefits in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study on azetidinone derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7). The mechanism was linked to the modulation of apoptotic markers such as caspase-3 activation.

Case Study 2: Neuroprotection

In a model of glutamate-induced neurotoxicity, an azetidinone derivative showed a significant reduction in neuronal death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.

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